molecular formula C13H21N3OS B2871634 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide CAS No. 1797320-56-9

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide

Cat. No.: B2871634
CAS No.: 1797320-56-9
M. Wt: 267.39
InChI Key: YJENOKHRXCSXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Preparation Methods

The synthesis of 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide involves several steps. One common synthetic route includes the reaction of 3,3-dimethylbutanoyl chloride with 1-(thiazol-2-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The thiazole ring in the compound can undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s thiazole ring is known for its biological activities, making it a candidate for drug development and biological studies.

    Medicine: Thiazole derivatives have shown potential as antimicrobial, antifungal, antiviral, and antitumor agents.

    Industry: The compound can be used in the development of biocides, fungicides, dyes, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to interact with various biological molecules, potentially inhibiting or activating specific enzymes and receptors . This interaction can lead to the compound’s observed biological activities, such as antimicrobial or antitumor effects.

Comparison with Similar Compounds

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycine: An antineoplastic drug containing a thiazole ring.

These compounds share the thiazole ring structure, which contributes to their biological activities. this compound is unique due to its specific substituents and overall structure, which may result in distinct biological properties and applications.

Properties

IUPAC Name

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-13(2,3)8-11(17)15-10-4-6-16(9-10)12-14-5-7-18-12/h5,7,10H,4,6,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJENOKHRXCSXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCN(C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.